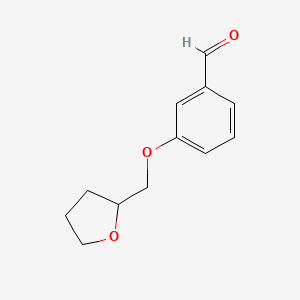
3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a tetrahydrofuran ring via a methoxy linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with tetrahydrofuran-2-methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as p-toluenesulfonic acid to facilitate the formation of the methoxy linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.
Reduction: Formation of 3-(Tetrahydro-furan-2-ylmethoxy)-benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagent used.
科学的研究の応用
3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tetrahydrofuran ring may also contribute to the compound’s overall stability and reactivity.
類似化合物との比較
- 3-(Tetrahydro-furan-2-ylmethoxy)-benzylamine
- 3-(Tetrahydro-furan-2-ylmethoxy)-propan-1-amine
Comparison: Compared to its analogs, 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications. The benzylamine and propan-1-amine derivatives, while structurally similar, exhibit different chemical behaviors and applications due to the absence of the aldehyde functionality.
特性
IUPAC Name |
3-(oxolan-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7-8,12H,2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIFSQBYWKHQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)
![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)


![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)


![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1308921.png)



